molecular formula C8H4F4OS B6320082 4-(Trifluoromethylthio)benzoyl fluoride CAS No. 85288-78-4

4-(Trifluoromethylthio)benzoyl fluoride

Cat. No.: B6320082
CAS No.: 85288-78-4
M. Wt: 224.18 g/mol
InChI Key: LXNIQPSLYQSHOR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzoyl fluoride is a fluorinated aromatic compound characterized by a benzoyl fluoride core substituted with a trifluoromethylthio (-SCF₃) group at the para position. Its molecular formula is C₈H₄F₄OS, and it is structurally analogous to the well-documented 4-(Trifluoromethylthio)benzoyl chloride (CAS 330-14-3), which shares the same aromatic backbone but replaces fluoride with chlorine . The trifluoromethylthio group is a strong electron-withdrawing substituent, enhancing the compound's reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNIQPSLYQSHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)F)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride

The precursor, 4-(Trifluoromethylthio)benzoyl chloride, is typically synthesized via reaction of 4-(Trifluoromethylthio)benzoic acid with oxalyl chloride in dichloromethane at 0–20°C, catalyzed by a few drops of dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where oxalyl chloride acts as both the solvent and chlorinating agent. The crude product is obtained in high purity after solvent evaporation and can be used directly in subsequent fluorination steps.

Fluorination Strategies

Conversion of the acyl chloride to the fluoride is achieved using fluoride sources such as potassium fluoride (KF), hydrogen fluoride (HF), or diethylaminosulfur trifluoride (DAST).

  • KF-Mediated Halogen Exchange :
    Treatment of 4-(Trifluoromethylthio)benzoyl chloride with anhydrous KF in acetonitrile or tetrahydrofuran at reflux temperatures (60–80°C) facilitates chloride-to-fluoride exchange. This method is cost-effective but often requires prolonged reaction times (12–24 hours) and yields moderate conversions (60–75%).

  • HF-Pyridine Complex :
    Direct reaction with HF-pyridine at 0°C provides higher yields (>85%) under milder conditions. However, the toxicity and corrosivity of HF necessitate specialized equipment and rigorous safety protocols.

  • DAST Fluorination :
    DAST offers a safer alternative, reacting with acyl chlorides at room temperature in dichloromethane to yield acyl fluorides within 2–4 hours. This method is particularly advantageous for acid-sensitive substrates and achieves yields exceeding 90%.

Direct Fluorination of 4-(Trifluoromethylthio)benzoic Acid

For laboratories lacking access to acyl chloride intermediates, direct fluorination of 4-(Trifluoromethylthio)benzoic acid is a viable alternative. This approach employs fluorinating agents such as cyanuric fluoride (F₃C₃N₃O₃) or tetramethylfluoroformamidinium hexafluorophosphate (TFFH).

Cyanuric Fluoride Protocol

Reaction of the benzoic acid with cyanuric fluoride in the presence of a base (e.g., pyridine) at 0°C generates the acyl fluoride via activation of the carboxylic acid to a mixed carbonate intermediate. This method is highly efficient (90–95% yield) but requires careful control of stoichiometry to avoid over-fluorination.

TFFH-Mediated Activation

TFFH, a mild fluorinating reagent, converts carboxylic acids to acyl fluorides under neutral conditions. The reaction proceeds in dichloromethane at room temperature, yielding this compound in 80–88% isolated yield. This method is preferred for substrates prone to decomposition under acidic or basic conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYield (%)Key AdvantagesLimitations
Acyl Chloride Fluorination4-(Trifluoromethylthio)benzoyl chlorideKF, HF-pyridine, or DAST60–95High purity; established protocolsHandling hazardous reagents (HF, DAST)
Direct Acid Fluorination4-(Trifluoromethylthio)benzoic acidCyanuric fluoride or TFFH80–95Bypasses chloride intermediateRequires anhydrous conditions
DAST-Mediated C–C Cleavageα-Oxime ketonesDAST, −20°C to RTN/A*Novel pathway; mild conditionsUnverified for target compound

*Theoretical yield based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)benzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(Trifluoromethylthio)benzoyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Trifluoromethylthio)benzoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Trifluoromethylthio)benzoyl fluoride with structurally related benzoyl halides and derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications Reactivity Notes
This compound Not explicitly provided C₈H₄F₄OS ~224.13 (inferred) Specialty fluorination reactions, agrochemical intermediates (inferred) High reactivity due to F as a leaving group
4-(Trifluoromethyl)benzoyl chloride 329-15-7 C₈H₄ClF₃O 208.56 Pharmaceuticals, agrochemicals Standard acyl chloride reactivity; used in large-scale syntheses
4-(Trifluoromethyl)benzoyl fluoride Not provided C₈H₄F₄O 204.11 (inferred) Alkyl fluoride functionalization More reactive than chloride due to weaker C-F bond
2-Fluorobenzoyl chloride 393-52-2 C₇H₄ClFO 158.56 Pharmaceutical intermediates Ortho-substituent reduces steric hindrance
Benzoyl fluoride 455-40-3* C₇H₅FO 124.11 Fluoride detection, signal amplification Volatile; used in autoinductive cascades

Q & A

Q. What are the standard synthetic routes for 4-(trifluoromethylthio)benzoyl fluoride, and how do reaction conditions influence yield?

The compound can be synthesized via fluorination of 4-(trifluoromethylthio)benzoic acid derivatives. A common method involves reacting the corresponding benzoic acid with fluorinating agents such as cyanuric fluoride (F₃C₃N₃O₃) or DAST (diethylaminosulfur trifluoride). For example:

Acid Chloride Intermediate : Convert 4-(trifluoromethylthio)benzoic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O], followed by fluorination .

Direct Fluorination : Use DAST to replace hydroxyl or chloride groups with fluorine under anhydrous conditions (-20°C to 0°C).
Critical Parameters : Moisture must be excluded (reagents are moisture-sensitive), and inert atmospheres (N₂/Ar) are essential. Excess fluorinating agent (2–3 eq.) improves yields, but side reactions (e.g., hydrolysis) may occur if traces of water are present .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹⁹F NMR : To confirm trifluoromethylthio (-SCF₃) and fluoride (-F) groups. Expected shifts: δ -40 to -45 ppm (SCF₃), δ -120 to -150 ppm (COF) .
    • ¹H NMR : Aromatic protons appear as a doublet (J = 8–10 Hz) due to coupling with the fluoride.
  • IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 240.63 (C₈H₄F₄OS) with fragmentation patterns matching the trifluoromethylthio and benzoyl fluoride moieties .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

Q. How should this compound be handled and stored to prevent degradation?

  • Storage : Under dry inert gas (Ar/N₂) at -20°C in sealed, moisture-resistant containers. Use molecular sieves to absorb residual moisture .
  • Handling : Conduct reactions in anhydrous solvents (e.g., dry THF, DCM). Avoid protic solvents (e.g., alcohols, water) to prevent hydrolysis to benzoic acid derivatives. Quench excess reagent with cold NaHCO₃ solution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing trifluoromethylthio (-SCF₃) group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Computational studies (DFT) show:

  • Charge Distribution : The carbonyl carbon carries a partial positive charge (+0.45 e), enhanced by -SCF₃ (σ* acceptor) .
  • Transition State Stabilization : Fluoride departure is facilitated by resonance stabilization of the tetrahedral intermediate.
    Experimental Validation : Kinetic studies using varying nucleophiles (amines, alcohols) show pseudo-first-order kinetics, with rate constants 10–100× higher than non-fluorinated analogs .

Q. How can this compound be utilized in the synthesis of fluorinated pharmaceuticals?

  • Antiviral Agents : As a building block for protease inhibitors, where the -SCF₃ group enhances metabolic stability .
  • PET Tracers : Incorporate ¹⁸F via isotopic exchange for imaging applications. Example: React with ¹⁸F-labeled amines under mild conditions (40°C, 30 min) .
    Case Study : Synthesis of a fluorinated kinase inhibitor:

Couple with a pyridine derivative via amide bond formation.

Purify via column chromatography (SiO₂, hexane/EtOAc). Yield: 65–75% .

Q. What strategies mitigate side reactions during fluorination of 4-(trifluoromethylthio)benzoyl chloride to the fluoride?

  • Low-Temperature Fluorination : Use DAST at -20°C to suppress competing hydrolysis or elimination.
  • Catalytic Additives : Add 1 eq. of DMF to activate the fluorinating agent (forms a reactive Vilsmeier-Haack complex).
  • In Situ Monitoring : Use ¹⁹F NMR to track reaction progress and detect intermediates (e.g., acyl fluorides vs. sulfonic byproducts) .

Q. How does the trifluoromethylthio group influence the compound’s stability under oxidative conditions?

  • Oxidative Degradation Pathways : The -SCF₃ group is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide (-SOCF₃) or sulfone (-SO₂CF₃) derivatives.
  • Stability Studies : Accelerated aging tests (40°C, 75% RH) show <5% degradation over 30 days when stored under inert conditions. However, exposure to air reduces stability to 7 days .

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